

LEI-106: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: LEI-106

Cat. No.: B15614893

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Introduction

LEI-106 is a potent small molecule inhibitor targeting two key enzymes in the endocannabinoid system: sn-1-Diacylglycerol lipase α (DAGL- α) and α/β -hydrolase domain 6 (ABHD6).[1][2] With a half-maximal inhibitory concentration (IC₅₀) of 18 nM for DAGL- α and a K_i of 0.8 μ M for ABHD6, **LEI-106** serves as a valuable tool for investigating the roles of these enzymes in various physiological and pathological processes.[1] This document provides detailed guidelines for the preparation and storage of **LEI-106** solutions to ensure its stability and efficacy in experimental settings.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₆ H ₂₇ NO ₆ S
Molecular Weight	481.56 g/mol
CAS Number	1620582-23-1
Appearance	White to off-white solid

Solution Preparation

The solubility of **LEI-106** is a critical factor for the preparation of stock solutions and working solutions for both in vitro and in vivo studies. Below are the recommended solvents and protocols.

Solubility Data

Solvent	Concentration
Dimethylformamide (DMF)	50 mg/mL[3]
DMF:PBS (pH 7.2) (1:1)	Soluble[3]
DMSO:Tween 80:Saline (1:1:8)	Formulation for 40 mg/kg in vivo administration[4]

Protocols for Solution Preparation

1. High-Concentration Stock Solution (for in vitro use)

This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in aqueous buffers or cell culture media.

Materials:

- **LEI-106** powder
- Dimethylformamide (DMF), anhydrous
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated pipettes
- Vortex mixer

Procedure:

- Equilibrate the vial of **LEI-106** powder to room temperature before opening to prevent moisture condensation.

- Weigh the desired amount of **LEI-106** powder using an analytical balance and place it in a sterile vial.
- Add the appropriate volume of anhydrous DMF to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL solution, add 1 mL of DMF to 50 mg of **LEI-106** powder.
- Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution, but avoid excessive heat.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

2. Aqueous Working Solutions (for in vitro use)

For most cell-based assays, the high-concentration stock solution in DMF needs to be diluted into an aqueous buffer or cell culture medium.

Materials:

- **LEI-106** high-concentration stock solution (in DMF)
- Phosphate-buffered saline (PBS), pH 7.2, or desired cell culture medium
- Sterile tubes

Procedure:

- Determine the final desired concentration of **LEI-106** in your experiment.
- Perform a serial dilution of the DMF stock solution into the aqueous buffer or medium. It is recommended to add the stock solution to the aqueous diluent while vortexing to ensure rapid and uniform mixing, which can prevent precipitation.
- For a 1:1 mixture of DMF and PBS, directly mix equal volumes of the **LEI-106** stock solution and PBS.^[3]
- Ensure the final concentration of DMF in the cell culture is low enough (typically <0.1%) to avoid solvent-induced cytotoxicity.

3. Formulation for In Vivo Administration

The following protocol has been successfully used for intraperitoneal (i.p.) injection in rats at a dose of 40 mg/kg.[4]

Materials:

- **LEI-106** powder
- Dimethyl sulfoxide (DMSO)
- Tween 80
- 0.9% Saline solution, sterile
- Sterile tubes
- Vortex mixer

Procedure:

- Weigh the required amount of **LEI-106** for the desired dosing volume and concentration.
- Prepare a vehicle solution consisting of DMSO, Tween 80, and 0.9% saline in a 1:1:8 ratio by volume.
- First, dissolve the **LEI-106** powder in DMSO.
- Next, add the Tween 80 and vortex to mix.
- Finally, add the 0.9% saline solution and vortex thoroughly to create a stable emulsion.
- The final solution should be administered shortly after preparation.

Storage and Stability

Proper storage of **LEI-106** is essential to maintain its chemical integrity and biological activity.

Form	Storage Temperature	Shelf Life
Powder	-20°C	3 years
In Solvent	-80°C	6 months to 1 year
-20°C	1 month	

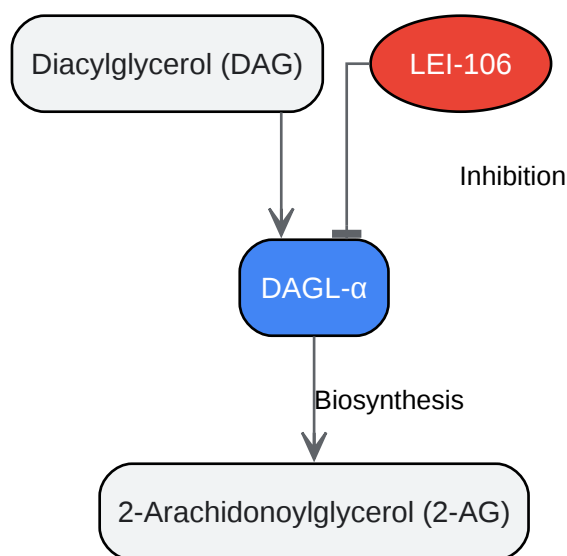
Recommendations:

- Store the solid powder at -20°C in a desiccator.
- For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.
- Before use, allow the solution to thaw completely and equilibrate to room temperature. Vortex briefly before taking an aliquot.

Signaling Pathway and Experimental Workflow

Mechanism of Action of LEI-106

LEI-106 exerts its effects by inhibiting the enzymatic activity of DAGL- α . DAGL- α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). By blocking this step, **LEI-106** reduces the levels of 2-AG, thereby modulating endocannabinoid signaling.

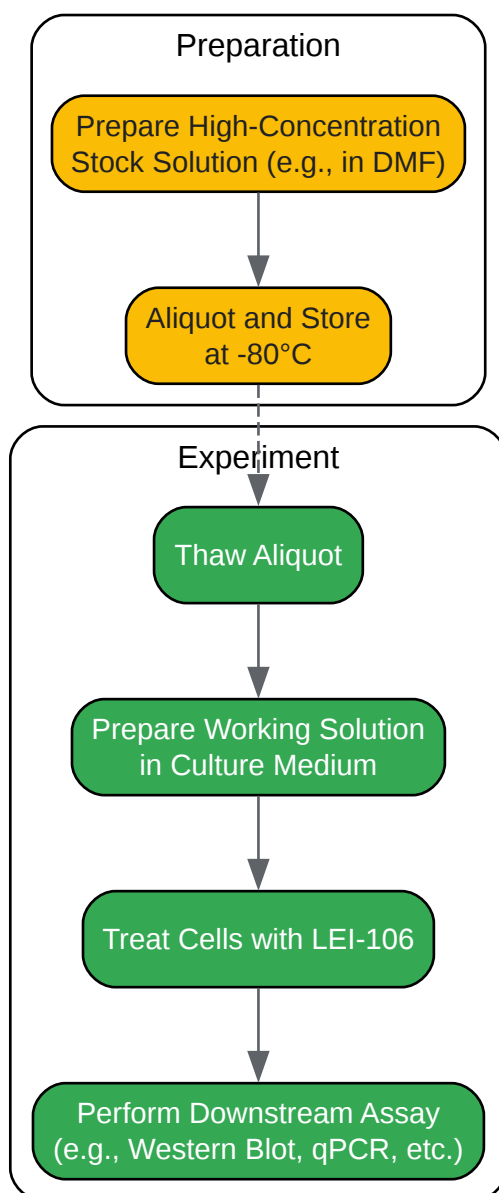


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Caption: Mechanism of action of **LEI-106**.

General Experimental Workflow

The following diagram outlines a general workflow for utilizing **LEI-106** in a typical cell-based experiment.



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Caption: General experimental workflow for **LEI-106**.

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